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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

Chemical Profile of 2'-Methoxy-5'-Nitrobenzamil

The table below summarizes the key identifiers and predicted physical properties for this compound.

Property
Value
Type
CAS 122341-74-6 [1]
Registry
Number

Molecular C14H15CINsOa4 [1]
Formula

Molecular 394.78 g/mol [1]
Weight

Density 1.734 g/cm?3 (Calculated) [1]
Synonyms 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-

carboxamide; 3,5-Diamino-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]lmethyl]-6-
chloro-2-pyrazinecarboxamide [1]
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P
roperty Value

Type

SMILES C1=C(N+=0)C=CC(=C1CN=C(NC(=0)C2=C(N=C(N)C(=N2)CI)N)N)OC [1]

InChiKey FUWFKBHKVULDCP-UHFFFAOYSA-N [1]

Potential Research Context and Pathways

While direct data on its analogs is unavailable, the structure of 2'-Methoxy-5'-nitrobenzamil provides clues
about its potential research applications. The "benzamil" core structure suggests it may be a derivative of
amiloride, a known potassium-sparing diuretic. Amiloride and its analogs are well-studied for their

inhibitory effects on sodium ion channels (ENaC) and the sodium-hydrogen exchanger (NHE) [2].

The following diagram illustrates this general mechanism of action and a potential experimental workflow to

study it, based on standard pharmacological research practices.
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To build a comprehensive comparison guide, the following experimental approaches are typically employed

to generate quantitative data:

e Cellular Electrophysiology: To measure the compound's effect on ion channel activity (e.g., ENaC
currents).

¢ Intracellular pH & Na* Fluorescence Imaging: To quantify inhibition of sodium-hydrogen exchangers
(NHE) using fluorescent dyes.

e Cell Viability/Proliferation Assays: To determine the compound's cytotoxic or anti-proliferative effects
(e.g., MTT, XTT assays).

e Competitive Binding Assays: To compare the binding affinity of the compound and its analogs against
a known labeled ligand.

How to Proceed with Your Research

The current information gap regarding analogs and their performance data means you will likely need to

consult more specialized sources. Here are some suggestions:

e Search Scientific Databases: Use platforms like SciFinder®, Reaxys, or PubChem to find
published literature, patents, and chemical vendors related to 2'-Methoxy-5'-nitrobenzamil. These
databases often contain synthetic procedures and biological screening data not found in general web
searches.

¢ Analyze the Core Structure: Use the provided SMILES string or InChlKey [1] to search for
commercially available analogs. You can do this by performing a substructure or similarity search in
the databases mentioned above.

¢ Investigate the Parent Compound: Research the biological profile of amiloride and its well-known
derivatives (e.g., benzamil, phenamil). This will provide a strong foundational understanding of the
expected structure-activity relationships (SAR) for this class of molecules, which you can then apply
to the nitro-derivative in question.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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